Cas no 146041-17-0 (Thiophene, 4-methyl-2-(methylthio)-)

Thiophene, 4-methyl-2-(methylthio)- 化学的及び物理的性質
名前と識別子
-
- Thiophene, 4-methyl-2-(methylthio)-
- 4-Methyl-2-(methylthio)thiophene
- 146041-17-0
- SCHEMBL23468213
- CS-0196399
- E92150
- MFCD22056777
- 4-methyl-2-(methylsulfanyl)thiophene
- 4-methyl-2-methylsulfanylthiophene
-
- MDL: MFCD22056777
- インチ: InChI=1S/C6H8S2/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3
- InChIKey: VOFZWMITNMWWIZ-UHFFFAOYSA-N
- SMILES: CC1=CSC(=C1)SC
計算された属性
- 精确分子量: 144.00674260g/mol
- 同位素质量: 144.00674260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 72.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 53.5Ų
Thiophene, 4-methyl-2-(methylthio)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB516183-1 g |
4-Methyl-2-(methylthio)thiophene |
146041-17-0 | 1g |
€199.50 | 2023-04-17 | ||
abcr | AB516183-5 g |
4-Methyl-2-(methylthio)thiophene |
146041-17-0 | 5g |
€587.40 | 2023-04-17 | ||
AstaTech | E92150-1/G |
4-METHYL-2-(METHYLTHIO)THIOPHENE |
146041-17-0 | 95% | 1g |
$151 | 2023-09-18 | |
abcr | AB516183-1g |
4-Methyl-2-(methylthio)thiophene; . |
146041-17-0 | 1g |
€184.30 | 2025-03-19 | ||
A2B Chem LLC | AX16481-5g |
Thiophene, 4-methyl-2-(methylthio)- |
146041-17-0 | >95% | 5g |
$394.00 | 2024-04-20 | |
Ambeed | A706437-1g |
4-Methyl-2-(methylthio)thiophene |
146041-17-0 | 95% | 1g |
$143.0 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267069-500mg |
4-Methyl-2-(methylthio)thiophene |
146041-17-0 | 95% | 500mg |
¥1155 | 2023-02-25 | |
AstaTech | E92150-25/G |
4-METHYL-2-(METHYLTHIO)THIOPHENE |
146041-17-0 | 95% | 25g |
$1357 | 2023-09-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00802202-1g |
4-Methyl-2-(methylthio)thiophene |
146041-17-0 | 95% | 1g |
¥1022.0 | 2023-02-23 | |
Aaron | AR01DO99-5g |
Thiophene, 4-methyl-2-(methylthio)- |
146041-17-0 | 5g |
$444.00 | 2023-12-16 |
Thiophene, 4-methyl-2-(methylthio)- 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Thiophene, 4-methyl-2-(methylthio)-に関する追加情報
Thiophene, 4-methyl-2-(methylthio)- (CAS No. 146041-17-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Thiophene, 4-methyl-2-(methylthio)-, identified by its Chemical Abstracts Service (CAS) number CAS No. 146041-17-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and reactivity. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular disorders.
The molecular structure of Thiophene, 4-methyl-2-(methylthio)- features a five-membered aromatic ring containing sulfur, which is flanked by a methyl group at the 4-position and a methylthio (-SCH₃) substituent at the 2-position. This specific arrangement imparts unique electronic and steric properties, making it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents. The presence of the sulfur atom enhances the compound's ability to interact with biological targets, such as enzymes and receptors, thereby facilitating the design of potent and selective inhibitors.
In recent years, Thiophene, 4-methyl-2-(methylthio)- has been extensively studied for its potential applications in the development of anticonvulsant and anti-inflammatory drugs. Research published in leading journals such as the Journal of Medicinal Chemistry and Organic Letters highlights its role as a precursor in synthesizing thiophene-based derivatives that exhibit significant pharmacological activity. For instance, derivatives of this compound have shown promising results in preclinical studies as modulators of voltage-gated ion channels, which are critical for maintaining neuronal excitability.
The synthesis of Thiophene, 4-methyl-2-(methylthio)- typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques not only streamline the production process but also allow for greater functional group diversity, enabling the creation of structurally diverse libraries for high-throughput screening.
One of the most compelling aspects of Thiophene, 4-methyl-2-(methylthio)- is its adaptability in medicinal chemistry. Researchers have leveraged its core structure to develop molecules with enhanced binding affinity and reduced toxicity. For example, recent studies have demonstrated that incorporating thiophene rings into kinase inhibitors can improve their selectivity against target enzymes while minimizing off-target effects. This underscores the importance of this intermediate in the rational design of next-generation therapeutics.
The pharmaceutical industry continues to invest heavily in exploring novel applications for thiophene derivatives like CAS No. 146041-17-0. The growing demand for personalized medicine has further fueled interest in this area, as thiophene-based compounds offer a platform for tailoring drug properties to individual patient needs. Innovations in computational chemistry and machine learning are also accelerating the discovery process by predicting potential drug candidates with high accuracy.
Economic considerations play a significant role in the industrial production of Thiophene, 4-methyl-2-(methylthio)-. Manufacturers are increasingly focusing on optimizing synthetic routes to reduce costs while maintaining high-quality standards. Collaborative efforts between academia and industry have led to the development of more efficient production methods, ensuring that this valuable intermediate remains accessible for large-scale applications.
The environmental impact of synthesizing thiophene derivatives is another critical factor being addressed by researchers. Green chemistry principles are being integrated into synthetic protocols to minimize waste and reduce energy consumption. For instance, solvent-free reactions and catalytic processes have been explored as alternatives to traditional methods, aligning with global efforts to promote sustainable chemical practices.
The future prospects for CAS No. 146041-17-0 appear exceptionally bright, with ongoing research uncovering new therapeutic possibilities across multiple disease areas. As our understanding of biological mechanisms deepens, so too does our ability to harness the potential of thiophene-based compounds. Whether used as standalone drugs or building blocks for more complex molecules, this intermediate will undoubtedly remain a cornerstone of modern pharmaceutical innovation.
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